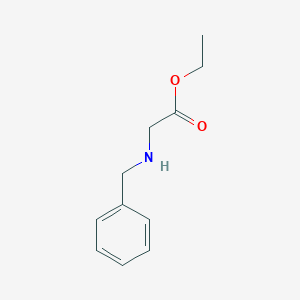

N-ベンジルグリシンエチルエステル

概要

説明

2-(ベンジルアミノ)酢酸エチルは、様々な化学製品の合成における中間体として広く用いられる重要な化学化合物です。 無色から淡黄色の液体で、分子式はC11H15NO2、分子量は193.25 g/molです 。 この化合物は、有機合成、医薬品、農薬、染料の製造など、さまざまな分野で使用されています .

科学的研究の応用

Ethyl 2-(benzylamino)acetate has a wide range of applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: This compound is used in the development of new drugs and therapeutic agents. It can be a building block for the synthesis of active pharmaceutical ingredients (APIs).

Agrochemicals: Ethyl 2-(benzylamino)acetate is utilized in the production of pesticides and herbicides, contributing to agricultural productivity.

Dyestuff: It is employed in the synthesis of dyes and pigments used in the textile and printing industries.

作用機序

2-(ベンジルアミノ)酢酸エチルの作用機序は、その特定の用途と相互作用する標的分子によって異なります。一般的に、この化合物は、さまざまな生化学的経路における前駆体または中間体として機能できます。たとえば、医薬品用途では、特定の酵素や受容体を標的とする薬物の合成に関与する可能性があります。 関与する分子標的と経路は、使用される特定のコンテキストによって異なります .

類似の化合物との比較

2-(ベンジルアミノ)酢酸エチルは、以下のような他の類似の化合物と比較できます。

2-(メチルアミノ)酢酸エチル: この化合物は、ベンジル基ではなくメチル基を持つ同様の構造を持っています。置換基の違いにより、反応性と用途が異なる可能性があります。

2-(フェニルアミノ)酢酸エチル: この化合物は、ベンジル基ではなくフェニル基を持っています。フェニル基の存在は、化合物の化学的性質と反応性に影響を与える可能性があります。

N-ベンジルグリシンエチルエステル: これは、2-(ベンジルアミノ)酢酸エチルの別の名前であり、グリシン誘導体との構造的類似性を強調しています.

2-(ベンジルアミノ)酢酸エチルは、官能基の特定の組み合わせにより、他の類似の化合物とは異なる化学的性質と反応性を示します。

準備方法

2-(ベンジルアミノ)酢酸エチルは、いくつかの合成経路によって合成できます。一般的な方法の1つは、塩基性条件下で、ベンジルアミンとクロロ酢酸エチルを反応させることです。反応は通常、以下のように進行します。

ベンジルアミンとクロロ酢酸エチルの反応: ベンジルアミンは、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で、クロロ酢酸エチルと反応します。この反応は、エタノールやメタノールなどの有機溶媒中、室温またはわずかに昇温して行われます。

工業的な製造方法では、同様の合成経路が用いられる場合がありますが、コスト、効率、安全性を考慮して、大規模生産用に最適化されています。

化学反応解析

2-(ベンジルアミノ)酢酸エチルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体に酸化される可能性があります。一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 還元反応により、2-(ベンジルアミノ)酢酸エチルはアミンまたは他の還元された形態に変換できます。水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: 求核置換反応は、エステルまたはアミン官能基で起こる可能性があります。ハロゲン化アルキルやアシルクロリドなどの試薬は、新しい置換基を導入するために使用できます。

加水分解: 2-(ベンジルアミノ)酢酸エチル中のエステル基は、対応するカルボン酸とアルコールを加水分解して生成できます。

科学研究における用途

2-(ベンジルアミノ)酢酸エチルは、科学研究において幅広い用途があります。

有機合成: 医薬品や農薬など、さまざまな有機化合物の合成において、汎用性の高い中間体として役立ちます.

医薬品: この化合物は、新規医薬品や治療薬の開発に使用されています。活性医薬品成分(API)の合成のためのビルディングブロックとなりえます。

化学反応の分析

Ethyl 2-(benzylamino)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert ethyl 2-(benzylamino)acetate to amines or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups. Reagents like alkyl halides or acyl chlorides can be used to introduce new substituents.

Hydrolysis: The ester group in ethyl 2-(benzylamino)acetate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

類似化合物との比較

Ethyl 2-(benzylamino)acetate can be compared with other similar compounds, such as:

Ethyl 2-(methylamino)acetate: This compound has a similar structure but with a methyl group instead of a benzyl group. It may exhibit different reactivity and applications due to the difference in substituents.

Ethyl 2-(phenylamino)acetate: This compound has a phenyl group instead of a benzyl group. The presence of the phenyl group can influence the compound’s chemical properties and reactivity.

N-Benzylglycine Ethyl Ester: This is another name for ethyl 2-(benzylamino)acetate and highlights its structural similarity to glycine derivatives.

Ethyl 2-(benzylamino)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

特性

IUPAC Name |

ethyl 2-(benzylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLIZHBYWAICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214578 | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N-Benzylglycine ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6436-90-4 | |

| Record name | N-Benzylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

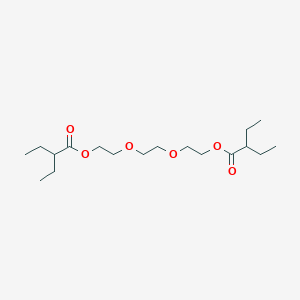

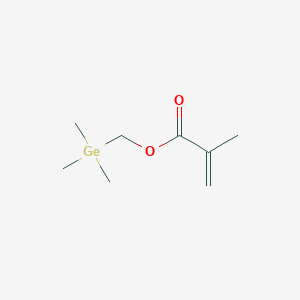

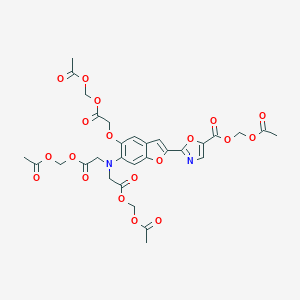

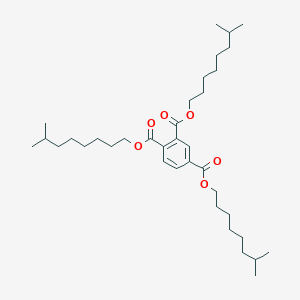

Feasible Synthetic Routes

Q1: How can N-Benzylglycine ethyl ester be quantified in a laboratory setting?

A: A reliable method for quantifying N-Benzylglycine ethyl ester is ultraviolet spectrophotometry []. This method exhibits a linear relationship between absorbance and concentration within a specific range (0–54.82 μg/mL) []. The molar absorptivity for this compound is 6.8×103 L·mol−1·cm−1 []. This technique offers high sensitivity, accuracy, and precision, making it suitable for analyzing samples from various production processes.

Q2: What insights does computational chemistry provide into the thermal decomposition mechanism of N-Benzylglycine ethyl ester?

A: Theoretical calculations using density functional theory (DFT) methods like B3LYP and MPW1PW91 with different basis sets (6-31G, 6-31+G*) suggest that N-Benzylglycine ethyl ester decomposes in the gas phase via a concerted, non-synchronous six-membered cyclic transition state []. This molecular mechanism involves the simultaneous breaking and forming of bonds within the molecule []. Further analysis indicates that the rate-determining step is the polarization of the C(=O)O-C bond, leading to a partial positive charge on the carbon atom adjacent to the ester oxygen []. These computational insights complement experimental kinetic data and contribute to a deeper understanding of the compound's thermal stability and decomposition pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)